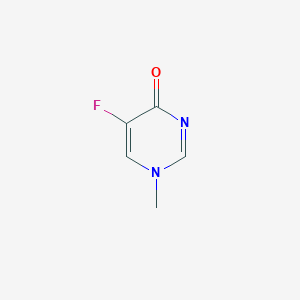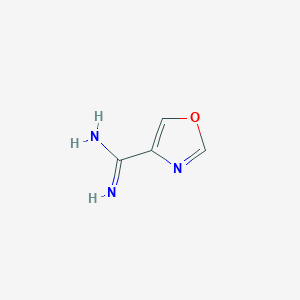
1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with a unique structure that includes a trifluoromethyl group, a dihydropyridine ring, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyridine derivative with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a strong base and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Methyl-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-2-oxo-5-(methyl)-1,2-dihydropyridine-3-carboxylic acid: Has a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-methyl-2-oxo-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-12-3-4(8(9,10)11)2-5(6(12)13)7(14)15/h2-3H,1H3,(H,14,15) |
InChI Key |
IJNRZFINXHLJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



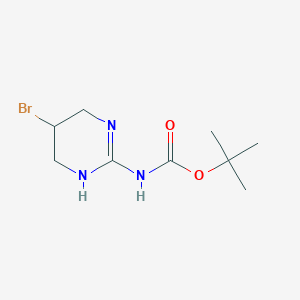

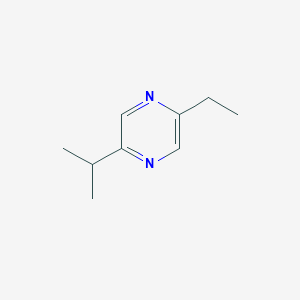

![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
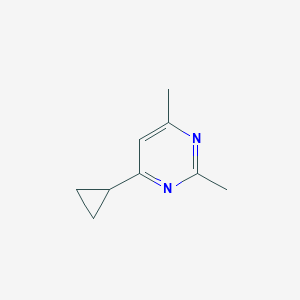
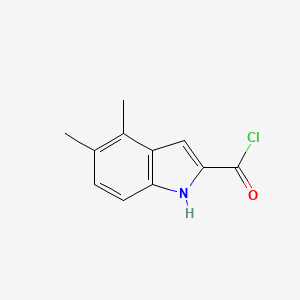
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)



